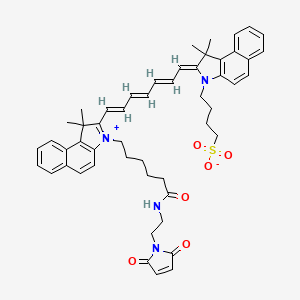

ICG-mal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

ICG-mal, also known as ICG Maleimide, is a type of near-infrared fluorescent dye . It can be excited by exogenous light with a wavelength range of 750-810 nm, emitting near-infrared light with a wavelength of approximately 840 nm . The enhanced fluorescence of this compound has a tissue penetration depth range of 0.5-1.0 cm .

Synthesis Analysis

The synthesis of this compound involves the hydrolysis of maleic anhydride units of PSMA molecules in an aqueous environment, forming carboxyl groups . The synthesized ICG@PSMANPs are then dialyzed in water to remove free ICG .

Chemical Reactions Analysis

This compound undergoes degradation into two compounds with a mass of m/z 785.32 and m/z 1501.57 . It is recommended that ICG should be used within one or two days to avoid degradation .

Mécanisme D'action

Target of Action

ICG-mal, a derivative of Indocyanine Green (ICG), primarily targets cancer cells and pathogenic bacteria . It has been used in various surgical disciplines as a potential method to improve lymph node detection and enhance surgical field visualization . ICG can passively concentrate in sentinel lymph nodes (SLN) due to enhanced permeation and retention effects .

Mode of Action

This compound interacts with its targets through a process known as clathrin-mediated endocytosis . This process allows the compound to be taken up by the cells, leading to changes in cellular function. The level of ICG cellular uptake is dependent on ICG concentration and incubation time .

Biochemical Pathways

Upon exposure to near-infrared (NIR) light, this compound can produce reactive oxygen species (ROS), which can kill cancer cells and pathogenic bacteria . The absorbed light can also be converted into heat by ICG molecules to eliminate cancer cells . The primary mechanism of ICG uptake in sarcoma cells is via clathrin-mediated endocytosis .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). This compound undergoes no significant extrahepatic or enterohepatic circulation . It is taken up from the plasma almost exclusively by the hepatic parenchymal cells and is secreted entirely into the bile . The use of ICG offered a clear benefit regarding anastomotic leak prevention, particularly after colorectal and esophageal surgery .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It leads to the production of ROS, which can kill cancer cells and pathogenic bacteria . Moreover, the absorbed light can also be converted into heat by ICG molecules to eliminate cancer cells . The primary mechanism of ICG uptake in sarcoma cells is via clathrin-mediated endocytosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the level of ICG cellular uptake was dependent on ICG concentration and incubation time . Furthermore, the use of ICG for tumor detection in sarcoma surgery may demonstrate higher utility in high-grade tumors compared to low-grade tumors, due to the observation of higher ICG uptake in more proliferative cell lines .

Avantages Et Limitations Des Expériences En Laboratoire

ICG-mal has several advantages as a labeling agent. It is selective for cysteine residues, which allows for specific labeling of proteins. The fluorescent properties of this compound make it an ideal tool for visualization and quantification of labeled proteins. The low toxicity of this compound makes it suitable for in vivo imaging studies. However, this compound has limitations, including its high cost and the need for specialized equipment for imaging studies.

Orientations Futures

ICG-mal has several potential future directions in scientific research. It can be used for the development of targeted drug delivery systems, where this compound can be conjugated to drugs for selective targeting of specific tissues. This compound can also be used for the development of biosensors for the detection of cysteine-containing proteins. The use of this compound in combination with other labeling agents can enhance the specificity and sensitivity of labeling techniques. Overall, this compound has vast potential for future applications in scientific research.

Méthodes De Synthèse

ICG-mal is synthesized by conjugating this compound green with maleimide. This reaction takes place in a solvent such as dimethyl sulfoxide or dimethylformamide. The reaction is carried out under specific conditions of temperature and pH to ensure the proper formation of the product. The resulting compound is purified by chromatography to obtain a pure sample of this compound.

Applications De Recherche Scientifique

ICG-mal has been used in various scientific research applications, including protein labeling, protein-protein interactions, and imaging. It is used as a fluorescent probe to label proteins and peptides. This compound can be conjugated to cysteine residues present in proteins, which allows for the visualization and quantification of protein expression levels. This technique is useful in studying protein-protein interactions and can be used to identify potential drug targets.

Propriétés

IUPAC Name |

4-[(2Z)-2-[(2E,4E,6E)-7-[3-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H56N4O6S/c1-50(2)43(53(41-28-26-37-19-12-14-21-39(37)48(41)50)33-16-8-11-25-45(56)52-32-35-55-46(57)30-31-47(55)58)23-9-6-5-7-10-24-44-51(3,4)49-40-22-15-13-20-38(40)27-29-42(49)54(44)34-17-18-36-62(59,60)61/h5-7,9-10,12-15,19-24,26-31H,8,11,16-18,25,32-36H2,1-4H3,(H-,52,56,59,60,61) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZXGSACLFNPENZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCN4C(=O)C=CC4=O)C=CC=CC=CC=C5C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCN4C(=O)C=CC4=O)/C=C/C=C/C=C/C=C\5/C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H56N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

853.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-((2,4-dichlorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2449187.png)

![(1R,5S)-N-(2-ethoxyphenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2449195.png)

![(3-Chloro-5-fluorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2449200.png)

![1-[3-chloro-4-(trifluoromethyl)phenyl]-5-methyl-4-[(4-methylphenyl)sulfonyl]-1H-1,2,3-triazole](/img/structure/B2449201.png)